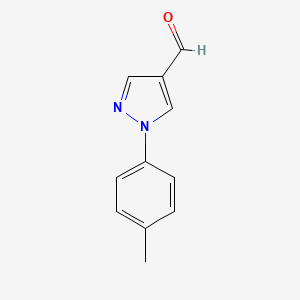

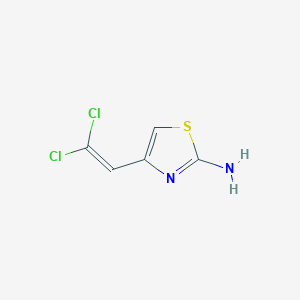

4-(2,2-Dichloroethenyl)-1,3-thiazol-2-amine

Übersicht

Beschreibung

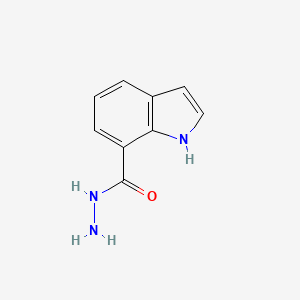

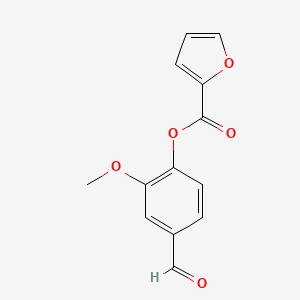

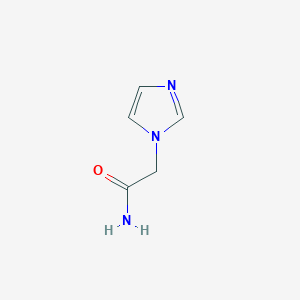

The compound “4-(2,2-Dichloroethenyl)-1,3-thiazol-2-amine” is a thiazole derivative. Thiazoles are aromatic compounds that contain both sulfur and nitrogen in a five-membered ring. The 2,2-dichloroethenyl group is a type of vinyl group, which is a derivative of ethene, the simplest alkene .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the aromatic thiazole ring and the 2,2-dichloroethenyl group. The presence of the nitrogen in the ring could potentially allow for hydrogen bonding .Chemical Reactions Analysis

As a thiazole derivative, this compound might undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution. The 2,2-dichloroethenyl group might also participate in reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of any functional groups. Thiazoles are generally stable compounds, but the 2,2-dichloroethenyl group might make the compound more reactive .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Derivative Formation

One notable application of 4-(2,2-Dichloroethenyl)-1,3-thiazol-2-amine and related compounds is in the synthesis of diverse organic compounds. For instance, the cyclocondensation of 1-tosyl-2,2-dichloroethenyl isothiocyanate with various nucleophiles facilitates the formation of functionally substituted 1,3-thiazole derivatives. This method has enabled the preparation of previously unknown 3-functionally substituted 1,3-thiazole derivatives, showcasing the versatility of these compounds in chemical synthesis (Babii, Zyabrev, & Drach, 2002).

Antimicrobial and Antifungal Activities

Derivatives of this compound exhibit significant antimicrobial and antifungal properties. Studies have demonstrated the synthesis of azetidinone and thiazolidinones derivatives showing considerable activity against fungal strains (Patel & Mehta, 2006). Another study focusing on the synthesis of novel azetidinone and thiazolidinones derivatives highlighted their efficacy against bacterial stains, further underlining the potential of these compounds in developing new antimicrobial agents (Patel & Mehta, 2006).

Corrosion Inhibition

The corrosion inhibition properties of thiazole and thiadiazole derivatives on iron metal have been assessed through density functional theory (DFT) calculations and molecular dynamics simulations. These studies suggest that such compounds could offer effective solutions for protecting metals against corrosion, which is critical in various industrial applications (Kaya et al., 2016).

Crystal Structure and Physical Properties Analysis

Research has also been conducted on the crystal structure and physical parameters of novel compounds involving this compound derivatives. For instance, studies involving N-(2,6-dichlorophenyl)-4-(naphthalen-2-yl)-1,3-thiazol-2-amine have utilized FT-IR, 1H-NMR, LC-Mass, UV-Visible spectra, TGA/DTA, and elemental analysis for characterization. Such research offers insights into the molecular structures and potential applications of these compounds in various fields (GayathriB. et al., 2019).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Similar compounds such as beta-cypermethrin and dichlorvos, which are organophosphate insecticides, are known to target the nervous system of insects . They act as neurotoxins, affecting the presynaptic voltage-gated sodium channels in nerve membranes .

Mode of Action

It can be inferred from related compounds that it may interact with its targets by inhibiting acetylcholinesterase, an enzyme that breaks down acetylcholine in the synaptic cleft . This inhibition leads to an accumulation of acetylcholine, causing overstimulation of the nervous system.

Biochemical Pathways

Similar compounds like dichlorvos are known to interfere with the action of acetylcholinesterase, leading to an excess of acetylcholine in the synaptic cleft . This could potentially affect various downstream effects such as muscle contraction, heart rate, and other functions regulated by the nervous system.

Pharmacokinetics

Similar compounds like dichlorvos are known to have high aqueous solubility and volatility . These properties could potentially influence the bioavailability of 4-(2,2-Dichloroethenyl)-1,3-thiazol-2-amine.

Result of Action

Based on the mode of action of similar compounds, it can be inferred that the compound might cause overstimulation of the nervous system, leading to paralysis and potentially death of the target organisms .

Biochemische Analyse

Biochemical Properties

4-(2,2-Dichloroethenyl)-1,3-thiazol-2-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system This inhibition leads to an accumulation of acetylcholine, affecting nerve signal transmission

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibition of acetylcholinesterase disrupts normal nerve function, leading to symptoms of neurotoxicity

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of acetylcholinesterase, preventing the enzyme from hydrolyzing acetylcholine . This binding interaction is crucial for its inhibitory effect. Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of genes involved in cell signaling and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity, while higher doses can lead to severe neurotoxic effects . Threshold effects have been observed, where a certain dosage level results in a significant increase in toxicity. Additionally, high doses of the compound can cause adverse effects such as respiratory failure and convulsions, highlighting the importance of careful dosage management in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its metabolism and detoxification . The compound may also affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. Understanding these metabolic pathways is crucial for predicting the compound’s behavior in biological systems and its potential impact on health.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound may interact with transporters and binding proteins that facilitate its movement across cell membranes . Additionally, its localization and accumulation within specific tissues can affect its overall activity and toxicity. Studies have shown that the compound tends to accumulate in nervous tissue, which correlates with its neurotoxic effects.

Subcellular Localization

The subcellular localization of this compound is an important aspect of its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific proteins and influence cellular processes. Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications.

Eigenschaften

IUPAC Name |

4-(2,2-dichloroethenyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Cl2N2S/c6-4(7)1-3-2-10-5(8)9-3/h1-2H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSJBCVLGZJGWQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)N)C=C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20352053 | |

| Record name | 4-(2,2-dichloroethenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73040-47-8 | |

| Record name | 4-(2,2-dichloroethenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-Fluorophenyl)sulfonyl]propanoic acid](/img/structure/B1298934.png)

![2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1298937.png)